molecular formula C10H12O4 B7760830 2,3,4-Trimethoxybenzaldehyde CAS No. 54061-90-4

2,3,4-Trimethoxybenzaldehyde

Cat. No. B7760830
Key on ui cas rn: 54061-90-4
M. Wt: 196.20 g/mol
InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N
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Patent
US07091240B2

Procedure details

A dry CH2Cl2 (200 mL) solution of 2,3,4-trimethoxybenzaldehyde (19.6 g, 100 mmol), under nitrogen, was stirred for 10 min and BCl3 (1.0M solution in CH2Cl2, 200 mL) was added. The reaction was stirred for 24 hours and a 10% sodium bicarbonate solution (40 g/360 mL) was added. The resulting solution was acidified with concentrated HCl to PH 1. The organic layer was separated, and the aq. layer was extracted with EtOAc (4×100 mL). The organic layer was dried with MgSO4 and filtered through celite. After solvent evaporation, the crude mixture was recrystallized using (Hexanes/EtOAc:70/30) to afford 12.2 g (72.6 mmol, 73%) of a purple solid.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.6 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:10]([O:11]C)=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].B(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+].Cl>C(Cl)Cl>[OH:2][C:3]1[C:10]([OH:11])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Two
Name
Quantity
360 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
19.6 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with EtOAc (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
After solvent evaporation
CUSTOM
Type
CUSTOM
Details
the crude mixture was recrystallized

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 72.6 mmol
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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